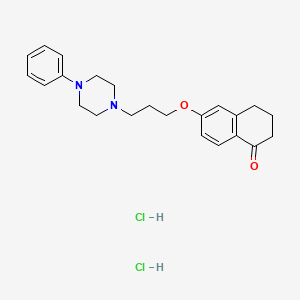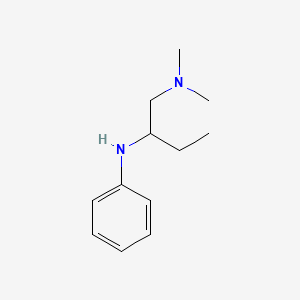
N,N-Dimethyl-N'-phenyl-1,2-butanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-phenyl-1,2-butanediamine: is an organic compound with the molecular formula C12H20N2 . It is a derivative of butanediamine, where the nitrogen atoms are substituted with methyl and phenyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves the reductive amination of 1,2-diaminobutane with dimethylamine and phenylacetaldehyde.
Direct Alkylation: Another method involves the direct alkylation of 1,2-diaminobutane with methyl iodide and phenyl bromide.
Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-phenyl-1,2-butanediamine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dimethyl-N’-phenyl-1,2-butanediamine can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethyl-N’-phenyl-1,2-butanediamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .
Medicine: Its derivatives are studied for their pharmacological properties .
Industry: Industrially, N,N-Dimethyl-N’-phenyl-1,2-butanediamine is employed in the production of polymers, resins, and specialty chemicals. It is also used as a catalyst in certain polymerization reactions .
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its functional groups, which participate in various chemical reactions .
Comparación Con Compuestos Similares
N,N-Dimethyl-1,2-phenylenediamine: This compound has a similar structure but with a phenyl group attached to the nitrogen atoms instead of the butane chain.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with a three-carbon chain instead of a four-carbon chain.
Uniqueness: N,N-Dimethyl-N’-phenyl-1,2-butanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Propiedades
Número CAS |
713-83-7 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1-N,1-N-dimethyl-2-N-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-4-11(10-14(2)3)13-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3 |
Clave InChI |
OTAYHFSMXRHJLB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(C)C)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


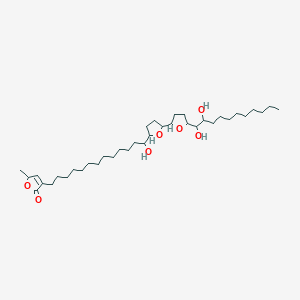
![Adenine,[2,8-3H]](/img/structure/B13788970.png)
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
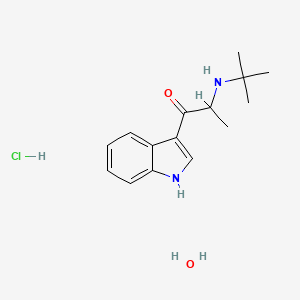


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
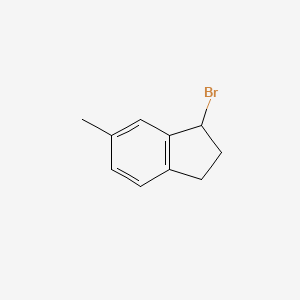
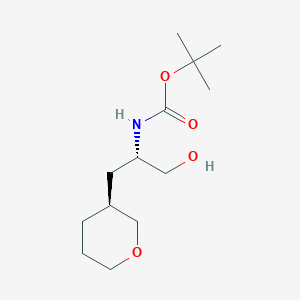

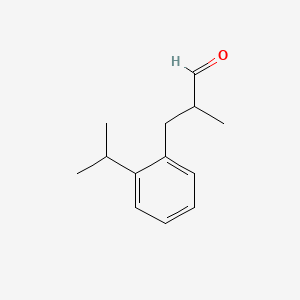

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
